molecular formula C8H5NO4 B1400320 4-Oxazolecarboxylic acid, 2-(2-furanyl)- CAS No. 927800-86-0

4-Oxazolecarboxylic acid, 2-(2-furanyl)-

Cat. No.: B1400320
CAS No.: 927800-86-0
M. Wt: 179.13 g/mol
InChI Key: FWWNGTSPPOYUJZ-UHFFFAOYSA-N
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Description

4-Oxazolecarboxylic acid, 2-(2-furanyl)- is a heterocyclic compound that features both oxazole and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxazolecarboxylic acid, 2-(2-furanyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furfural with an appropriate amine to form the intermediate, which then undergoes cyclization to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Oxazolecarboxylic acid, 2-(2-furanyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce reduced oxazole compounds.

Scientific Research Applications

4-Oxazolecarboxylic acid, 2-(2-furanyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxazolecarboxylic acid, 2-(2-furanyl)- involves its interaction with specific molecular targets. The oxazole and furan rings allow the compound to bind to enzymes and receptors through non-covalent interactions, influencing biological pathways and exerting its effects. These interactions can inhibit or activate specific enzymes, leading to various biological outcomes .

Comparison with Similar Compounds

Uniqueness: 4-Oxazolecarboxylic acid, 2-(2-furanyl)- is unique due to the presence of both oxazole and furan rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWNGTSPPOYUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283007
Record name 2-(2-Furanyl)-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-86-0
Record name 2-(2-Furanyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxazolecarboxylic acid, 2-(2-furanyl)-
Reactant of Route 2
4-Oxazolecarboxylic acid, 2-(2-furanyl)-
Reactant of Route 3
4-Oxazolecarboxylic acid, 2-(2-furanyl)-
Reactant of Route 4
4-Oxazolecarboxylic acid, 2-(2-furanyl)-
Reactant of Route 5
4-Oxazolecarboxylic acid, 2-(2-furanyl)-
Reactant of Route 6
4-Oxazolecarboxylic acid, 2-(2-furanyl)-

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